![molecular formula C30H29N5O5S B2363875 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1101804-13-0](/img/structure/B2363875.png)
3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C30H29N5O5S and its molecular weight is 571.65. The purity is usually 95%.
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Biological Activity
The compound 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic molecule that belongs to the class of imidazoquinazolines. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be analyzed through its components:
- Imidazo[1,2-c]quinazoline core : Known for various biological activities, including anticancer and antimicrobial properties.
- Substituents : The presence of methoxyphenyl and carbamoyl groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar imidazoquinazoline structures have shown cytotoxic effects against various cancer cell lines:
Compound | Cell Line | GI50 (µM) |
---|---|---|
3.20 | NCI-H522 (Lung) | 0.34 |
3.20 | OVCAR-3 (Ovarian) | 0.33 |
3.20 | MCF7 (Breast) | 0.52 |
These findings suggest that the compound may also possess similar anticancer activity, potentially inhibiting cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
The mechanism through which this compound exerts its biological effects likely involves:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .
- Cholinesterase Inhibition : Some imidazoquinazolines have demonstrated inhibitory effects on cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases .
Case Studies
- In Vitro Studies : A study focusing on substituted imidazoquinazolines found that certain derivatives exhibited potent inhibition against cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
- Molecular Docking Studies : These studies revealed crucial binding interactions between the compound and target proteins, confirming its potential as a therapeutic agent .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation. For instance, derivatives have been synthesized and evaluated for their anticancer properties, showing effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies provide insights into the efficacy of compounds related to 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide:
Properties
IUPAC Name |
3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-21-12-10-19(11-13-21)17-31-26(36)15-14-25-29(38)35-28(33-25)23-8-3-4-9-24(23)34-30(35)41-18-27(37)32-20-6-5-7-22(16-20)40-2/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,31,36)(H,32,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWMHADPNJIQKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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